N'-[(4-fluorophenyl)methyl]-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide
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Overview
Description
N’-[(4-fluorophenyl)methyl]-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide is a complex organic compound that features a fluorophenyl group and an indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-fluorophenyl)methyl]-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a Diels-Alder reaction involving cyclopentadiene and a suitable dienophile.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-fluorobenzyl chloride and an appropriate catalyst.
Coupling Reaction: The final step involves coupling the indene and fluorophenyl intermediates using a diamide linkage, typically facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder and Friedel-Crafts reactions, as well as automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-fluorophenyl)methyl]-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the indene moiety can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, ether as solvent, reflux conditions.
Substitution: Sodium hydroxide (NaOH), ethanol as solvent, elevated temperatures.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of primary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
N’-[(4-fluorophenyl)methyl]-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(4-fluorophenyl)methyl]-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound’s fluorophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the indene moiety can fit into hydrophobic pockets, enhancing binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(4-chlorophenyl)methyl]-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide
- N’-[(4-bromophenyl)methyl]-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide
- N’-[(4-methylphenyl)methyl]-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide
Uniqueness
N’-[(4-fluorophenyl)methyl]-N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]ethanediamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and reactivity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its chloro, bromo, or methyl analogs.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c20-15-7-5-13(6-8-15)11-21-17(23)18(24)22-12-19(25)10-9-14-3-1-2-4-16(14)19/h1-8,25H,9-12H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJCJNSAGVRVHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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